3-Cyclobutyl-2,2-dimethylpropanenitrile
Overview
Description
Scientific Research Applications
Agostic Interactions in Cycloalkyl Niobium Complexes
Cycloalkyl niobium complexes, including those with cyclobutyl groups, have been synthesized and studied for their unique C-H and C-C agostic interactions. These complexes, such as TpMe2NbX(R)(MeCCMe), where R represents various cycloalkyl groups including cyclobutyl, demonstrate the interplay of steric and electronic effects within these systems. Such studies contribute to the understanding of metal-ligand interactions in transition metal complexes, with potential implications in catalysis and the design of new materials (Jaffart et al., 2003).
Synthesis of Spiro- and Dispirotetrahydropyrane-2,4-diones
The synthesis of spiro- and dispirotetrahydropyrane-2,4-diones involving a cyclobutane fragment demonstrates the utility of cyclobutyl groups in organic synthesis. These compounds are synthesized from precursors like methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates, showcasing the versatility of cyclobutyl-containing compounds in constructing complex molecular architectures (Kirillov & Melekhin, 2009).
Nitrile Biotransformation
The biotransformation of cyclopropanecarbonitriles, closely related to 3-cyclobutyl-2,2-dimethylpropanenitrile, by Rhodococcus sp. AJ270 showcases the potential of microbial catalysis in the selective synthesis of cyclopropane derivatives. This process highlights the enantioselective conversion of nitriles to valuable cyclopropanecarboxylic acids and amides, which are significant in pharmaceutical chemistry (Wang & Feng, 2003).
[2+2] Cycloadditions of Cyclopropane Derivatives
The thermally induced [2+2] cycloaddition reactions of cyclopropane derivatives, such as (benzyloxymethylene)cyclopropane with alkylidenemalononitriles, lead to cyclobutane derivatives. This reaction pathway underscores the role of cyclobutyl intermediates in synthetic strategies for constructing four-membered rings, a core structure in many biologically active compounds (Nakamura et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDNNMSGIPTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2,2-dimethylpropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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